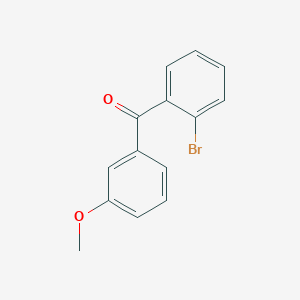

2-Bromo-3'-methoxybenzophenone

概要

説明

2-Bromo-3’-methoxybenzophenone is a synthetic organic compound with the molecular formula C14H11BrO2 . It is also known as Oxybenzone, which is commonly used as a UV filter in sunscreens and other cosmetic products. It belongs to the group of benzophenone derivatives that are widely used for their UV absorbing properties.

Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of 2-Bromo-3’-methoxybenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . When the brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis

2-Bromo-3’-methoxybenzophenone has a molecular weight of 291.14 . Its melting point is between 83-85 °C, and its predicted boiling point is 395.7±22.0 °C . The predicted density is 1.401±0.06 g/cm3 .科学的研究の応用

Pharmaceutical Applications

2-Bromo-3’-methoxybenzophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom is reactive and can be used for further chemical transformations, essential in creating active pharmaceutical ingredients (APIs). For instance, it has been utilized in the stabilization of clopidogrel active metabolite in human plasma, ensuring its stability during sample processing and storage .

Material Science

In material science, this compound finds its use in the development of new materials with specific optical or electronic properties. The brominated benzophenone can undergo polymerization reactions to form polymers with potential applications in creating novel photoresponsive materials .

Chemical Synthesis

2-Bromo-3’-methoxybenzophenone is employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecules, including those with fluorinated side chains, which are of significant interest in medicinal chemistry due to their biological activity .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-3’-methoxybenzophenone can be used as standards or reagents in chromatographic methods such as HPLC. They help in the separation and quantification of compounds, especially in complex mixtures .

Life Science Research

This compound is instrumental in life science research, particularly in the study of cell signaling pathways and enzyme inhibition. Its structural features allow for incorporation into larger biomolecules, aiding in the exploration of biological systems .

Chromatography

2-Bromo-3’-methoxybenzophenone can be used in chromatography as a precursor for synthesizing stationary phases or as a component in the mobile phase to improve the separation of substances. Its unique properties can enhance the resolution and selectivity of chromatographic processes .

作用機序

Target of Action

Similar compounds such as bronopol, or 2-bromo-2-nitro-1,3-propanediol, have been reported to exhibit wide-spectrum antimicrobial properties .

Mode of Action

It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs interact with to produce a cellular action . The interaction between the compound and its targets could result in changes at the molecular and cellular levels.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVINRQDBZIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90636039 | |

| Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3'-methoxybenzophenone | |

CAS RN |

890098-06-3 | |

| Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

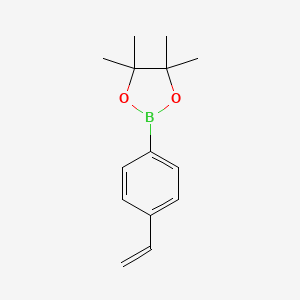

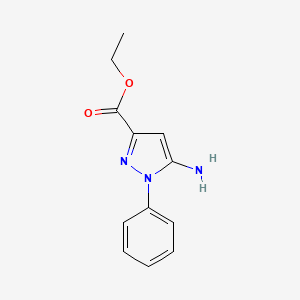

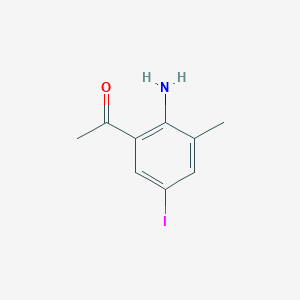

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

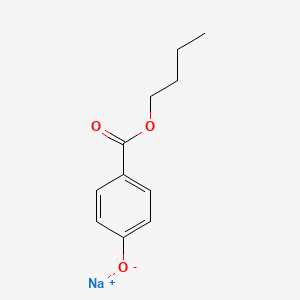

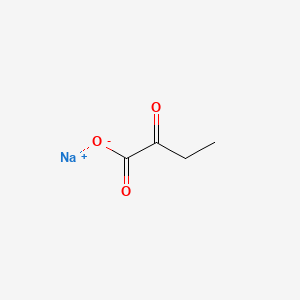

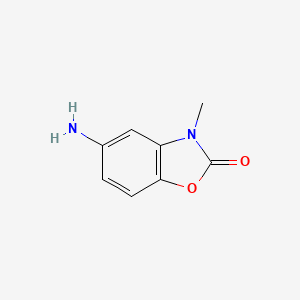

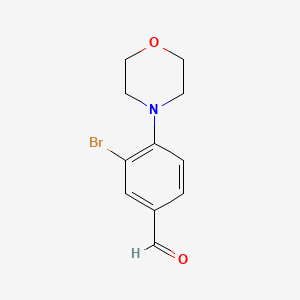

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)